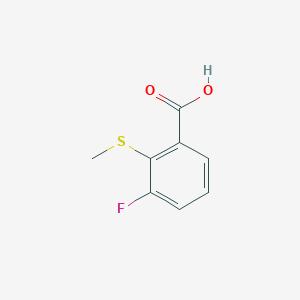

![molecular formula C12H17N5O2 B2742560 2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 1171932-13-0](/img/structure/B2742560.png)

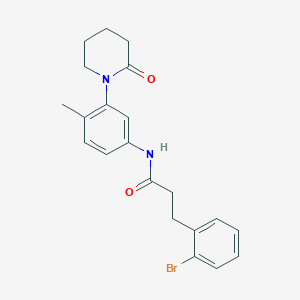

2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

- 1-tert-butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one derivatives have been investigated as kinase inhibitors. Kinases play crucial roles in cellular signaling pathways, and inhibiting specific kinases can have therapeutic implications for diseases like cancer and inflammation .

- Researchers have explored 1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one derivatives as inhibitors of receptor-interacting protein kinase 1 (RIPK1). RIPK1 is involved in cell death pathways and inflammatory responses, making it a potential target for treating inflammatory diseases and neurodegenerative conditions .

- The compound’s unique structure may contribute to antiviral activity. Investigations into its effects on viral replication and entry mechanisms could lead to novel antiviral therapies .

- Some studies suggest that 1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one derivatives exhibit neuroprotective effects. Researchers have explored their potential in mitigating neuronal damage and promoting cell survival in neurodegenerative disorders .

- Given the role of kinases and RIPK1 in inflammation, these derivatives may act as anti-inflammatory agents. Understanding their impact on inflammatory pathways could provide insights for treating conditions like rheumatoid arthritis and inflammatory bowel disease .

- Computational studies and molecular modeling have utilized 1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one derivatives as scaffolds for drug design. Researchers explore modifications to enhance potency, selectivity, and pharmacokinetic properties .

Kinase Inhibitors

RIPK1 Inhibition

Antiviral Properties

Neuroprotection

Anti-inflammatory Agents

Drug Design and Optimization

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with receptor-interacting serine/threonine-protein kinase 1 (ripk1), a key regulator in the necroptotic cell death pathway . RIPK1 is considered an attractive therapeutic target for treating various inflammatory diseases .

Mode of Action

It’s known that ripk1 inhibitors generally work by blocking the kinase activity of ripk1, thereby preventing the initiation of necroptosis .

Biochemical Pathways

The compound likely affects the necroptotic cell death pathway, given its potential interaction with RIPK1 . Necroptosis is a form of programmed cell death that plays a crucial role in various physiological and pathological processes.

Pharmacokinetics

One of the derivatives of this compound, referred to as 13c, has shown acceptable pharmacokinetic characteristics with an oral bioavailability of 5955% .

Result of Action

The compound’s action results in the inhibition of necroptosis, a form of cell death . By inhibiting RIPK1, the compound can potentially prevent the initiation of necroptosis, thereby exerting a protective effect against inflammatory diseases .

Eigenschaften

IUPAC Name |

2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O2/c1-7-8-5-14-17(12(2,3)4)10(8)11(19)16(15-7)6-9(13)18/h5H,6H2,1-4H3,(H2,13,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JICMFPFQRKFISJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C2=C1C=NN2C(C)(C)C)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2742478.png)

![5-chloro-N-{[2-(2-methyl-1H-imidazol-1-yl)pyridin-4-yl]methyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2742479.png)

![Methyl 4-({3-(2-thienyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoyl}amino)benzenecarboxylate](/img/structure/B2742482.png)

![2-(4-Benzoylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2742484.png)

![Ethyl 2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2742493.png)

![1-{1-[(tert-butoxy)carbonyl]azepan-4-yl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2742499.png)

![3-[(4-benzylpiperazino)carbonyl]-6-ethylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2742500.png)